2-Methylchalcone
Overview
Description
2-Methylchalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . This compound, specifically, has a methyl group attached to the second carbon of the chalcone structure, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 2-Methylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . For this compound, the specific reactants would be 2-methylacetophenone and benzaldehyde. The reaction typically occurs under basic conditions using reagents such as sodium hydroxide or potassium hydroxide in ethanol or methanol as solvents .
Industrial Production Methods: Industrial production of chalcones often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methylchalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydroxy derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Epoxides, dihydroxy derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated chalcones.
Scientific Research Applications
2-Methylchalcone has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 2-Methylchalcone is primarily due to its α, β-unsaturated carbonyl system, which can interact with various molecular targets. This system allows the compound to participate in electron transfer reactions, leading to the formation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells . Additionally, this compound can modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Chalcone: The parent compound with no methyl substitution.
4-Methylchalcone: A methyl group attached to the fourth carbon of the chalcone structure.
2′-Hydroxy-2-Methylchalcone: A hydroxyl group on the second carbon of one aromatic ring and a methyl group on the second carbon of the other.
Uniqueness of 2-Methylchalcone: this compound’s unique structural feature is the methyl group at the second carbon, which can influence its reactivity and biological activity. This substitution can enhance its stability and bioavailability compared to unsubstituted chalcone .
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-12H,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDWYVCDAANOSR-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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